2-(2-Bromophenyl)piperazine

Overview

Description

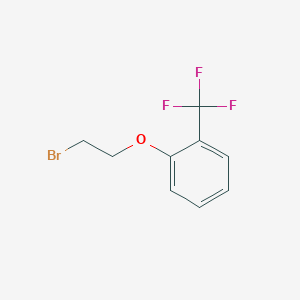

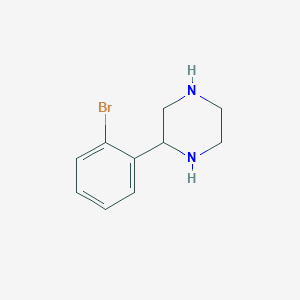

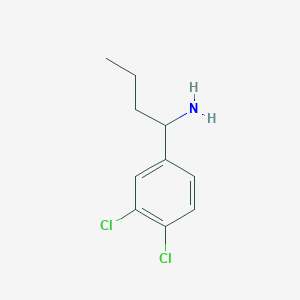

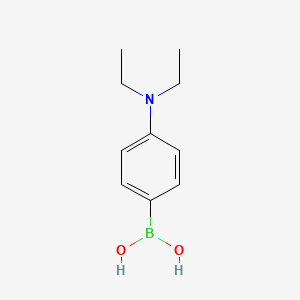

2-(2-Bromophenyl)piperazine is an organic compound with the empirical formula C10H13BrN2 . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .

Synthesis Analysis

The synthesis of this compound can involve the Buchwald–Hartwig addition of N-Boc-piperazine to (2-bromophenyl)(2,4-dimethylphenyl)sulfane, followed by acidic deprotection . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring attached to a bromophenyl group . The piperazine ring is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis

The key step in the synthesis of this compound includes aza-Michael addition between diamine and the in situ generated sulfonium salt . Other reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Piperazine Derivatives in Therapeutic Development

Piperazine derivatives, including 2-(2-Bromophenyl)piperazine, are integral to the rational design of drugs across multiple therapeutic categories. A comprehensive review by Rathi et al. (2016) highlights the significance of piperazine in developing medications for central nervous system (CNS) disorders, cancer, cardiovascular diseases, and as imaging agents. Modifications to the piperazine nucleus significantly impact the pharmacological profile of the resulting compounds, underlining its versatility in drug discovery.

Piperazine and Morpholine in Medicinal Chemistry

The synthesis and pharmaceutical applications of piperazine and its analogues, as reviewed by Mohammed et al. (2015), reveal a broad spectrum of pharmacophoric activities. This underscores the ongoing advancements in synthetic methods for piperazine derivatives and their significant role in developing new therapeutic agents.

Antimicrobial Activity of Piperazine Derivatives

Piperazine-based compounds have shown promise in addressing drug-resistant strains of Mycobacterium tuberculosis (TB). Girase et al. (2020) focus on the anti-mycobacterial properties of piperazine derivatives, highlighting their potential against multidrug-resistant and extremely drug-resistant TB strains. This review emphasizes the importance of piperazine as a building block in the design of potent anti-TB molecules.

Piperazine's Role in Antidepressant Development

The presence of a piperazine substructure is a common feature in many marketed antidepressants. Kumar et al. (2021) critically analyze the role of piperazine in developing novel antidepressants. The review suggests that besides its favorable CNS pharmacokinetic profile, piperazine contributes significantly to the binding conformations of antidepressant agents, pointing to its crucial role in therapeutic efficacy.

Biological Potentials of Piperazines

The broad range of activities exhibited by piperazine and its derivatives, including antimicrobial, anti-tubercular, and anti-inflammatory effects, is comprehensively reviewed by Verma and Kumar (2017). This review showcases the importance of modifications in the piperazine moiety for achieving high efficacy, potency, and reduced toxicity in various biological applications.

Mechanism of Action

Target of Action

It is known that piperazine derivatives often interact with gaba receptors . The piperazine moiety is frequently found in drugs and bioactive molecules due to its ability to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Mode of Action

Piperazine, a common structural motif in this compound, is known to be a gaba receptor agonist . As an agonist, it binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which could result in flaccid paralysis of the worm .

Biochemical Pathways

Piperazine derivatives are known to be involved in various biochemical pathways due to their wide range of biological and pharmaceutical activity .

Pharmacokinetics

The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

It is known that piperazine derivatives have a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

It is known that the physicochemical properties of the environment can affect the action of piperazine derivatives .

Safety and Hazards

Future Directions

Piperazine and its derivatives, including 2-(2-Bromophenyl)piperazine, show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the development of novel synthesis methods and the exploration of their biological activities are potential future directions .

Biochemical Analysis

Biochemical Properties

2-(2-Bromophenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes such as cytochrome P450, which is involved in the metabolism of many drugs . The interaction with cytochrome P450 can lead to altered metabolic pathways and affect the pharmacokinetics of co-administered drugs. Additionally, this compound can bind to receptor sites on proteins, influencing their activity and function.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound has demonstrated cytotoxic effects, leading to apoptosis or programmed cell death . This compound can also modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of substrates . This inhibition can result in increased levels of certain drugs or endogenous compounds in the body. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, leading to the formation of by-products that could influence its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-cancer activity . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . The threshold for these effects depends on the specific animal model and the duration of exposure. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more hydrophilic metabolites for excretion . This compound can also interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of various metabolites. Understanding these pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to have high gastrointestinal absorption but does not readily cross the blood-brain barrier . This selective distribution can influence its therapeutic and toxic effects. Additionally, the compound’s lipophilicity and solubility play a role in its localization and accumulation within different tissues.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells. The precise localization can determine the compound’s efficacy and potential side effects.

Properties

IUPAC Name |

2-(2-bromophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12-13H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTWPFQUEVKTCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661514 | |

| Record name | 2-(2-Bromophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910444-36-9 | |

| Record name | 2-(2-Bromophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B3166294.png)

![2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B3166327.png)

![Tert-butyl 3-amino-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3166340.png)